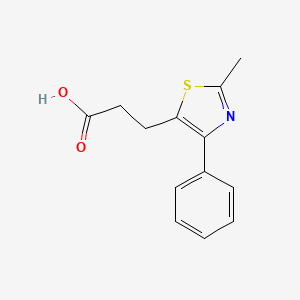
(5-Cyclopropyl-2-ethylpyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Cyclopropyl-2-ethylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C10H14BNO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . The unique structure of this compound, featuring a cyclopropyl group and a pyridine ring, makes it a valuable intermediate in the synthesis of various complex molecules.
準備方法
The synthesis of (5-Cyclopropyl-2-ethylpyridin-3-yl)boronic acid typically involves the following steps:
Synthetic Routes: One common method involves the borylation of the corresponding halogenated pyridine derivative using a palladium-catalyzed reaction.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a suitable solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
化学反応の分析
(5-Cyclopropyl-2-ethylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride derivative.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
作用機序
The mechanism of action of (5-Cyclopropyl-2-ethylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This property is particularly useful in enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, blocking its activity . The compound can also participate in various biochemical pathways, depending on its specific molecular targets and the context of its use .
類似化合物との比較
(5-Cyclopropyl-2-ethylpyridin-3-yl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and pinacolborane:
Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the cyclopropyl and pyridine groups, making it less sterically hindered and more reactive in certain contexts.
Pinacolborane: Pinacolborane is another boronic acid derivative that is often used in hydroboration reactions.
特性
分子式 |
C10H14BNO2 |
|---|---|
分子量 |
191.04 g/mol |
IUPAC名 |
(5-cyclopropyl-2-ethylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H14BNO2/c1-2-10-9(11(13)14)5-8(6-12-10)7-3-4-7/h5-7,13-14H,2-4H2,1H3 |
InChIキー |
LHNWGNSLDKFODL-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CN=C1CC)C2CC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2',4-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14086145.png)
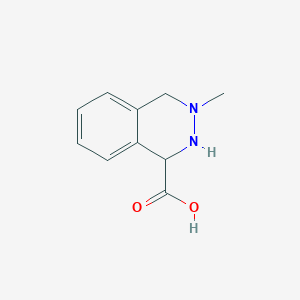
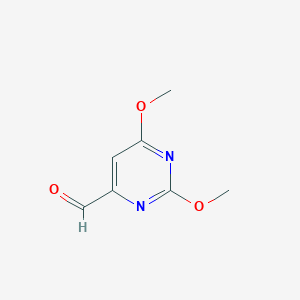
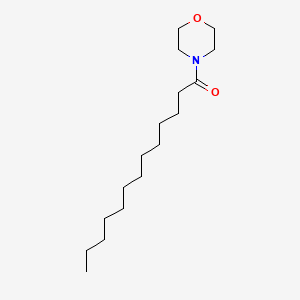


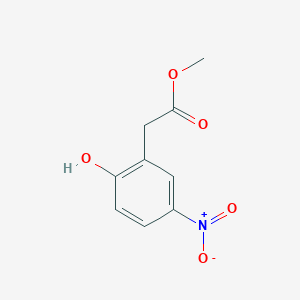
![[[5-[2,4-Dioxo-5-[3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14086170.png)
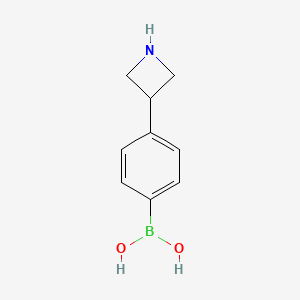
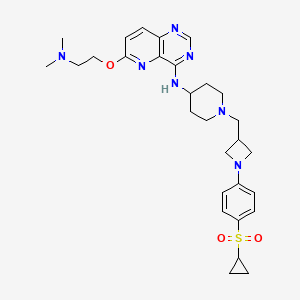

![5-(benzyloxy)-2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]phenol](/img/structure/B14086209.png)
![3,9-dimethyl-7-(2-methylpropyl)-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14086216.png)
